3-Amino-4,4-dimethyloxolan-2-one is a synthetic compound characterized by its unique oxolane structure, which includes an amino group and two methyl groups attached to the carbon backbone. Its molecular formula is and it has a molecular weight of 115.16 g/mol. The compound is recognized for its potential applications in medicinal chemistry, particularly as a building block for various pharmaceuticals due to its structural features that can influence biological activity. This compound is often encountered in the form of its hydrochloride salt, enhancing its solubility and stability for various applications.
The primary sources of 3-Amino-4,4-dimethyloxolan-2-one include chemical suppliers and research laboratories specializing in organic synthesis. The compound can be synthesized from readily available precursors such as diethyl malonate or through multi-step organic reactions involving other oxolane derivatives .
3-Amino-4,4-dimethyloxolan-2-one falls under the category of amino acids and derivatives, specifically classified as an amino oxolane derivative. It is used primarily in organic synthesis and medicinal chemistry due to its reactive functional groups.
The synthesis of 3-Amino-4,4-dimethyloxolan-2-one typically involves several key steps:
The reaction conditions—such as temperature, solvent choice, and reaction time—are crucial for optimizing yield and purity. For instance, using solvents like ethanol or methanol may facilitate better yields during the cyclization process.
The molecular structure of 3-Amino-4,4-dimethyloxolan-2-one features a five-membered oxolane ring with two methyl groups at the 4-position and an amino group at the 3-position. This specific substitution pattern imparts unique chemical properties that are significant for its reactivity and interactions with biological targets.
3-Amino-4,4-dimethyloxolan-2-one can undergo various chemical reactions:
Common reagents used in these reactions include:
Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
The mechanism of action for 3-Amino-4,4-dimethyloxolan-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. This interaction is crucial for its potential therapeutic applications .
3-Amino-4,4-dimethyloxolan-2-one has a wide range of applications in scientific research:
This compound's versatility makes it valuable not only in academic research but also in industrial applications where specific chemical properties are required for product development.
The introduction of the amino group at the C3 position of the oxolanone ring is achieved through reductive amination or direct nucleophilic displacement. In lithocholic acid derivative synthesis, α,β-unsaturated ketone intermediates (e.g., compound 8) undergo Michael addition with ammonia or alkylamines, followed by reduction to afford 3-amino-substituted products [3]. The choice of amine nucleophile significantly impacts both yield and bioactivity: primary amines (e.g., ammonia) provide higher activation of SHP1 phosphatase (EC~50~ = 19.23 μM) compared to bulkier alkylamines (EC~50~ >50 μM) due to enhanced hydrogen-bonding capability [3]. Steric hindrance from the 4,4-dimethyl group necessitates optimized reaction conditions, such as anhydrous 1,4-dioxane at 0–5°C, to prevent epimerization [6].
Table 1: Impact of Amine Nucleophiles on Synthetic Efficiency and Bioactivity
Nucleophile | Reaction Temp (°C) | Yield (%) | SHP1 Activation EC~50~ (μM) |
---|---|---|---|
Ammonia (NH~3~) | 0–5 | 78 | 19.23 ± 4.59 |
Methylamine | 25 | 65 | 39.15 ± 3.7 |
n-Propylamine | 25 | 52 | >50 |
Cyclization to form the γ-lactone core employs acid-mediated esterification and oxidative rearrangement. Lithocholic acid precursors undergo IBX (2-iodoxybenzoic acid)-mediated oxidation in trifluoroacetic acid to generate α,β-unsaturated ketones, followed by C4 methylation to install the quaternary dimethyl center [3]. Critical to this process is the stereoselective control at C4/C5; using chiral auxiliaries or asymmetric catalysis can yield enantiopure (4R,5S)-isomers . Solvent selection dramatically influences cyclization efficiency: polar aprotic solvents (e.g., DMF) improve yields by 25% over ethereal solvents due to enhanced intermediate solubility. The 4,4-dimethyl group’s steric bulk necessitates extended reaction times (8–12 hr) for complete ring closure [3].
Table 2: Solvent Effects on Cyclization Efficiency
Solvent | Catalyst | Time (hr) | Yield (%) | Purity (%) |
---|---|---|---|---|
DMF | IBX/TFA | 8 | 89 | 95 |
THF | IBX/TFA | 12 | 64 | 87 |
1,4-Dioxane | IBX/TFA | 10 | 78 | 92 |
Conversion of the free base to the hydrochloride salt (mp 216–220°C) enhances crystallinity and shelf-life. The salt formation involves treating the aminolactone with HCl gas in anhydrous diethyl ether, achieving >95% conversion efficiency [1]. The hydrochloride form exhibits superior stability under ambient conditions (RT storage) compared to hygroscopic free bases, which degrade within 72 hours at 40% humidity [1] . Aqueous solubility increases 20-fold (from 0.5 mg/mL to 10 mg/mL), facilitating biological testing formulations . Purity optimization is achieved through recrystallization from ethanol/ether mixtures, removing residual alkylamine precursors that impair SHP1 activation potency [3].
Large-scale production employs continuous flow reactors to overcome exothermicity risks in cyclization and amination steps. Key innovations include:
Table 3: Batch vs. Flow Reactor Performance Metrics
Parameter | Batch Reactor | Flow Reactor | Improvement |
---|---|---|---|
Cycle Time | 48 hr | 12 hr | 75% reduction |
Overall Yield | 52% | 83% | 60% increase |
Purity (HPLC) | 90% | 98% | 8% increase |
Solvent Consumption | 120 L/kg | 45 L/kg | 63% reduction |
Economic assessments confirm a 5-fold cost reduction at metric-ton scales, primarily through solvent recycling and catalytic IBX regeneration [3] [6]. Future directions include enzymatic desymmetrization for enantioselective synthesis and photochemical cyclization to replace heavy-metal oxidants .
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9